Product packaging for Benzyl 4-methyleneazepane-1-carboxylate(Cat. No.:)

Benzyl 4-methyleneazepane-1-carboxylate

Cat. No.: B13916665
M. Wt: 245.32 g/mol
InChI Key: OUPFBCVCLBIIQL-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles as Molecular Scaffolds in Advanced Organic Synthesis

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are ubiquitous in nature, forming the core of a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. ijcce.ac.irnih.gov This prevalence in biological systems has made them a focal point for synthetic chemists, who seek to mimic and elaborate upon these natural scaffolds to create new therapeutic agents. biotuva.com The unique three-dimensional arrangements and electronic properties conferred by the nitrogen heteroatom allow for specific and high-affinity interactions with biological targets, making these compounds invaluable in drug design. mdpi.com An analysis of FDA-approved drugs reveals that a majority of small-molecule therapeutics incorporate a nitrogen-containing heterocyclic moiety, underscoring their profound impact on pharmaceutical sciences.

The Azepane Ring System: Synthetic Challenges and Research Opportunities

Within the diverse family of nitrogen heterocycles, the azepane ring system—a saturated seven-membered ring containing one nitrogen atom—presents both unique challenges and compelling opportunities for researchers. The synthesis of seven-membered rings is often more complex than that of their five- or six-membered counterparts due to unfavorable entropic factors and transannular strain, which can complicate ring-closure reactions. sigmaaldrich.com However, the conformational flexibility of the azepane ring provides a larger area of three-dimensional chemical space to explore, which can be advantageous for optimizing binding interactions with protein targets. nih.gov

The development of efficient and stereoselective synthetic routes to functionalized azepanes is an active area of research. Methodologies such as ring-closing metathesis, Beckmann rearrangement, and ring expansion of smaller piperidine (B6355638) rings are commonly employed to construct the azepane core. pharmaffiliates.com The ability to introduce various substituents onto the azepane scaffold with high regiochemical and stereochemical control is crucial for developing new bioactive compounds. This synthetic versatility allows for the fine-tuning of a molecule's pharmacological profile.

Azepane derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system-modulating effects. echemi.com This broad applicability has cemented the azepane motif as a privileged scaffold in medicinal chemistry, driving continued efforts to explore its synthetic and therapeutic potential.

Contextualizing Benzyl (B1604629) 4-methyleneazepane-1-carboxylate within Azepane Chemistry

Benzyl 4-methyleneazepane-1-carboxylate is a specific derivative of the azepane ring system that has garnered interest as a versatile building block in organic synthesis. Its structure is characterized by three key features: the core azepane ring, a benzyl carbamate (B1207046) protecting group on the nitrogen atom, and a reactive exocyclic methylene (B1212753) group at the 4-position.

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal via hydrogenolysis. This allows for the selective manipulation of other parts of the molecule before deprotecting the nitrogen for further functionalization.

The 4-methylene group is a particularly noteworthy feature. This exocyclic double bond serves as a valuable synthetic handle, enabling a range of chemical transformations. It can participate in various addition reactions, such as hydrogenation, halogenation, and Michael additions, providing a gateway to a diverse array of 4-substituted azepane derivatives. Furthermore, the double bond can be cleaved under oxidative conditions to yield the corresponding ketone, Benzyl 4-oxoazepane-1-carboxylate, another important synthetic intermediate.

While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, its utility can be inferred from its role as a precursor and intermediate in the synthesis of more complex molecules. Chemical suppliers often list it as a building block for research and development, highlighting its importance to the broader scientific community engaged in the synthesis of novel azepane-containing compounds.

A plausible and common synthetic route to this compound involves a Wittig reaction on the corresponding ketone, Benzyl 4-oxoazepane-1-carboxylate. This ketone is a commercially available starting material, making the synthesis of the target compound relatively straightforward.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC15H19NO2245.32Not available
Benzyl 4-oxoazepane-1-carboxylateC14H17NO3247.2983621-33-4

Current Research Trajectories and Future Prospects for Azepane-Based Compounds

The field of azepane chemistry is vibrant and continues to expand in several exciting directions. Current research is heavily focused on the development of novel synthetic methodologies that provide more efficient and environmentally benign access to complex azepane derivatives. This includes the exploration of new catalytic systems and the use of photochemical methods to construct and functionalize the azepane ring. echemi.com

A significant portion of this research is directed towards the discovery of new therapeutic agents. Azepane-based compounds are being investigated for their potential in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The conformational flexibility of the azepane ring makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.

Looking ahead, the future of azepane chemistry is likely to be shaped by several key trends. The integration of computational chemistry and machine learning will likely accelerate the design and discovery of new azepane-based drugs with improved efficacy and safety profiles. Furthermore, the application of azepane derivatives is expected to extend beyond medicine into areas such as materials science, where their unique structural properties could be exploited in the development of new polymers and functional materials. The continued exploration of the synthetic and biological landscape of azepane-based compounds holds great promise for advancing various fields of scientific research. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2 B13916665 Benzyl 4-methyleneazepane-1-carboxylate

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 4-methylideneazepane-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-13-6-5-10-16(11-9-13)15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8H,1,5-6,9-12H2

InChI Key

OUPFBCVCLBIIQL-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 4 Methyleneazepane 1 Carboxylate

Strategic Retrosynthetic Analysis and Key Bond Formations

A retrosynthetic analysis of Benzyl (B1604629) 4-methyleneazepane-1-carboxylate reveals several key disconnections that form the basis of a synthetic strategy. The target molecule can be deconstructed into simpler, more readily available precursors.

The primary disconnections are:

The Benzyl Carbamate (B1207046): The N-Cbz (carboxybenzyl) group is a standard amine protecting group, suggesting its formation from a secondary azepane precursor.

The Exocyclic Methylene (B1212753) Group: This C=C double bond can be formed from a ketone precursor, specifically benzyl 4-oxoazepane-1-carboxylate, via an olefination reaction.

The Azepane Ring: The seven-membered azepane core is the most challenging structural feature. Its construction can be approached through two main strategies: ring-closing of an acyclic precursor or ring-expansion of a smaller, pre-existing heterocycle.

This analysis guides the synthetic approach, focusing on the sequential or convergent assembly of these key structural elements.

The formation of seven-membered rings from acyclic precursors is a fundamental challenge in organic synthesis. nih.gov Several modern methodologies have been developed to address this, with Ring-Closing Metathesis (RCM) and intramolecular reductive amination being particularly effective.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of unsaturated rings, including azepanes. organic-chemistry.orgwikipedia.org The reaction utilizes ruthenium-based catalysts to cyclize a diene precursor. For the synthesis of an azepane core, a suitable acyclic amino-diene would undergo intramolecular metathesis, releasing ethylene (B1197577) as a byproduct. wikipedia.org The resulting unsaturated azepine can then be hydrogenated to yield the saturated azepane ring. The choice of catalyst is critical for efficiency and functional group tolerance. organic-chemistry.org

Table 1: Common Catalysts for Ring-Closing Metathesis
CatalystCommon NameKey Features
First-Generation Grubbs CatalystGrubbs IGood activity for terminal alkenes; sensitive to air and moisture.
Second-Generation Grubbs CatalystGrubbs IIHigher activity and better thermal stability; tolerates more functional groups. organic-chemistry.org
Hoveyda-Grubbs CatalystsHoveyda-Grubbs I & IIFeature a chelating isopropoxybenzylidene ligand, leading to increased stability and recyclability.

Intramolecular Reductive Amination: This strategy involves the cyclization of an amino-aldehyde or amino-ketone precursor. The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to form the azepane ring. researchgate.net This method is particularly useful for synthesizing substituted azepanes and can be performed under stereocontrolled conditions. thieme-connect.comnih.gov The choice of reducing agent is crucial for the success of the reaction.

An alternative to de novo ring formation is the expansion of smaller, more common heterocyclic rings like pyrrolidines and piperidines. rsc.orgresearchgate.net This approach leverages the availability of these starting materials to access the less common azepane structure.

A novel and powerful strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This process is mediated by blue light at room temperature and centers on the conversion of the nitro group into a singlet nitrene. thieme-connect.comthieme-connect.com The nitrene inserts into the benzenoid framework, transforming the six-membered aromatic ring into a seven-membered azepine system. nih.govthieme-connect.com Subsequent hydrogenation of the azepine intermediate provides the saturated azepane core in a two-step process from the starting nitroarene. manchester.ac.uk This method offers a significant advantage by rapidly building molecular complexity from inexpensive starting materials. thieme-connect.com

The ring expansion of piperidines to azepanes can be achieved through the cleavage of a fused cyclopropane (B1198618) ring. rsc.org This methodology begins with the dihalocyclopropanation of an N-protected tetrahydropyridine. After deprotection, the resulting bicyclic aminocyclopropane derivative is subjected to reductive amination conditions with an aldehyde or ketone. rsc.org This transformation triggers a concerted cleavage of the cyclopropane ring and departure of a halide ion, leading to the formation of a ring-expanded azepine derivative. rsc.org This method provides access to functionalized azepanes that can be further elaborated. rsc.org

The conversion of the precursor, benzyl 4-oxoazepane-1-carboxylate, into the target methylene compound is a critical step. This transformation is typically accomplished using olefination reactions, with the Wittig and Tebbe reactions being the most prominent methods.

The Wittig Reaction: The Wittig reaction is a widely used method for converting ketones and aldehydes into alkenes. lumenlearning.com It involves the reaction of the carbonyl compound with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene group. wikipedia.orglibretexts.org The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com The Wittig reaction is compatible with a variety of functional groups, including esters and carbamates. wikipedia.orglibretexts.org

The Tebbe Olefination: The Tebbe olefination employs the Tebbe reagent, a titanium-aluminum organometallic compound, for the methylenation of carbonyls. drugfuture.com This reagent is generally more reactive and less basic than Wittig reagents, allowing for the olefination of sterically hindered ketones and other less reactive carbonyl compounds like esters and amides. nrochemistry.comyoutube.com The reaction proceeds through an oxatitanacyclobutane intermediate, with the high oxophilicity of titanium serving as the driving force. nrochemistry.comyoutube.com

Table 2: Comparison of Olefination Reactions for Methylene Group Introduction
MethodReagentAdvantagesDisadvantages
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Well-established, good functional group tolerance, reliable for aldehydes and unhindered ketones. lumenlearning.comwikipedia.orgCan be slow or low-yielding with sterically hindered ketones; ylide preparation requires strong base. libretexts.org
Tebbe OlefinationTebbe Reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂)Highly reactive, effective for hindered ketones, esters, and amides; less basic conditions. nrochemistry.comyoutube.comReagent is pyrophoric and sensitive to air and moisture, requiring careful handling. chemeurope.com

The final step in the synthesis, or a step performed on the azepane precursor, is the introduction of the benzyl carbamate (Cbz or Z) protecting group. Carbamates are widely used to protect amines due to their stability under various reaction conditions and the availability of mild removal methods. acs.org The Cbz group is typically installed by reacting the secondary amine of the azepane ring with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium carbonate or an organic base, under Schotten-Baumann conditions. total-synthesis.commasterorganicchemistry.com This reaction is generally high-yielding and proceeds via nucleophilic attack of the amine on the reactive chloroformate. total-synthesis.com The Cbz group is valued for its orthogonality to other common protecting groups like Boc and Fmoc and is most commonly removed by catalytic hydrogenolysis, which provides very mild deprotection conditions. acs.orgmasterorganicchemistry.com

Ring-Expansion Methodologies from Precursor Heterocycles (e.g., Pyrrolidines, Piperidines)

Catalytic Approaches in Azepane Synthesis

The direct construction of medium-ring heterocyclic systems like azepanes is often hindered by slow cyclization kinetics. nih.gov To overcome these challenges, catalytic methods have become indispensable, offering efficient and selective pathways to the desired seven-membered ring. Both transition metals and small organic molecules have been successfully employed as catalysts in the synthesis of the azepane core.

Transition Metal-Catalyzed Cyclizations and Rearrangements

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, which are crucial for constructing the azepane framework. Various metals have been utilized to mediate key cyclization and rearrangement reactions.

Copper(I) catalysts, for instance, have proven effective in the tandem amination/cyclization of functionalized allenynes to produce azepine carboxylates. nih.gov This method involves an intermolecular amine addition followed by an intramolecular cyclization. nih.gov Palladium-based catalysts are widely used in reactions such as Heck cyclizations and C-H functionalization to build azepinone scaffolds, which can be precursors to azepanes. researchgate.netresearchgate.net

Another significant strategy is the silyl-aza-Prins cyclization, which can be mediated by Lewis acids like Indium(III) chloride (InCl₃) or iron(III) salts to yield substituted azepanes with high diastereoselectivity. nih.govacs.org Furthermore, ruthenium-catalyzed ring-closing metathesis is a versatile method for forming the seven-membered ring from acyclic diene precursors. acs.orgchemistryviews.org These approaches showcase the versatility of transition metals in facilitating the challenging seven-membered ring closure.

Table 1: Overview of Transition Metal-Catalyzed Methods for Azepane Ring Synthesis

Catalyst System Reaction Type Key Features Relevant Precursors
Copper(I) Salts Tandem Amination/Cyclization Forms functionalized azepines. nih.gov Functionalized Allenynes
Palladium(0/II) Heck Cyclization / C-H Activation Constructs azepinone and dibenzoazepinone cores. researchgate.net Unsaturated Amides/Amines
Indium(III) / Iron(III) Silyl-aza-Prins Cyclization High diastereoselectivity for trans-azepanes. nih.govacs.org Allylsilyl Amines and Aldehydes
Ruthenium-based Ring-Closing Metathesis Forms unsaturated azepine rings. acs.orgchemistryviews.org Acyclic Dienes

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, particularly for the enantioselective synthesis of complex molecules. These methods avoid potentially toxic heavy metals and often proceed under mild conditions.

A notable example is the enantioselective organocatalyzed domino synthesis of azepane moieties through a "temporary-bridge" strategy. rsc.org This approach utilizes an annulation of ambident electrophiles with bis-nucleophiles to create bridged bicyclic intermediates, which can then be transformed into optically active azepane derivatives. rsc.org In this cascade, multiple chemical bonds and up to four stereogenic centers are formed with high stereoselectivity. rsc.org Such strategies are invaluable for accessing chiral azepane scaffolds, which are crucial for developing new biologically active compounds. chemistryviews.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of Benzyl 4-methyleneazepane-1-carboxylate hinges on the careful control of various reaction parameters. The interplay between solvent, temperature, and pressure can significantly influence reaction kinetics and thermodynamic outcomes, thereby dictating the efficiency of the synthetic pathway.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical as it can dramatically affect reaction rates and equilibrium positions by stabilizing or destabilizing reactants, intermediates, and transition states. ajgreenchem.comchemrxiv.org The polarity and dielectric constant of the solvent are key variables that influence these interactions. ajgreenchem.com For instance, in the synthesis of related heterocyclic systems, a shift from a more polar solvent like methanol (B129727) to a less polar one like ethanol (B145695) has been shown to accelerate the reaction rate. ajgreenchem.com

Kinetic studies are essential for understanding the reaction mechanism and identifying the rate-determining step. By monitoring the reaction progress under different conditions, a kinetic model can be developed. For example, in the enzymatic synthesis of benzyl acetate, a related ester, a Ping-Pong bi-substrate kinetic model was successfully applied to describe the reaction behavior and determine key kinetic parameters. researchgate.net Such analyses allow for the rational optimization of reaction conditions, including reactant concentrations and catalyst loading, to maximize product formation.

Table 2: Influence of Solvent Properties on Reaction Rates

Solvent Property General Effect on Reaction Rationale
Polarity / Dielectric Constant Can increase or decrease rate depending on the transition state. ajgreenchem.comiupac.org Polar solvents stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. chemrxiv.org
Viscosity Higher viscosity can decrease the rate of diffusion-controlled reactions. Affects the frequency of molecular collisions.

| Coordinating Ability | Can activate or deactivate catalysts or reactants. | Solvents can coordinate to Lewis acidic centers, modulating their reactivity. |

Temperature and Pressure Influence on Reaction Pathways

Temperature is a fundamental parameter that directly impacts reaction kinetics. Generally, increasing the reaction temperature increases the rate constant, leading to shorter reaction times. ajgreenchem.com In a study on the synthesis of substituted piperidines, raising the temperature from 20 °C to 40 °C significantly increased the reaction rate. ajgreenchem.com However, temperature can also affect selectivity; in some cases, lower temperatures may be required to favor the formation of a desired kinetic product over a more stable thermodynamic one. researchgate.net

While pressure is less commonly adjusted in laboratory-scale organic synthesis, it can be a significant factor in industrial processes or reactions involving gaseous reagents. ijcce.ac.ir For certain cyclization reactions, applying high pressure can influence the reaction equilibrium and favor the formation of the more compact cyclic product. Optimization often involves finding a balance where the reaction proceeds at a reasonable rate without compromising the stability of reactants and products or leading to unwanted side reactions. researchgate.net

Table 3: General Effects of Temperature on Synthesis

Parameter Effect of Increasing Temperature Considerations
Reaction Rate Increases Follows the Arrhenius equation; can significantly shorten reaction times. ajgreenchem.com
Yield Can increase or decrease May increase due to faster conversion but can decrease if side reactions or product decomposition are accelerated.

| Selectivity | May decrease | Higher temperatures can provide enough energy to overcome activation barriers for competing reaction pathways. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. The synthesis of complex molecules like this compound can be made more sustainable by adhering to these principles.

A core tenet of green chemistry is the use of catalysis. Both transition metal and organocatalytic methods (as discussed in section 2.2) contribute to greener synthesis by enabling reactions with high efficiency and selectivity, often under milder conditions, which reduces energy consumption and waste generation. walisongo.ac.id

Metrics such as atom economy and process mass intensity (PMI) are used to quantify the "greenness" of a synthetic route. walisongo.ac.id An ideal synthesis would have a high atom economy, incorporating the maximum number of atoms from the reactants into the final product, and a low PMI, minimizing the total mass of materials (solvents, reagents, process water) used per kilogram of product. walisongo.ac.id For example, a boric acid-catalyzed condensation for amide formation was identified as a greener route compared to traditional methods because it uses a catalyst and generates only water as a byproduct. walisongo.ac.id

The choice of solvents is another critical aspect. Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as trifluorotoluene or using renewable solvents like ethanol can significantly reduce the environmental footprint of the synthesis. ajgreenchem.combeilstein-journals.org Additionally, developing processes that utilize renewable raw materials, such as catalysts supported on activated carbon derived from walnut shells, represents a further step towards a truly sustainable chemical industry. ijcce.ac.ir

Solvent-Free and Aqueous-Phase Reactions

The development of solvent-free and aqueous-phase reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. For a molecule like this compound, these principles could be applied to key bond-forming steps, such as the formation of the azepane ring or the introduction of the exocyclic methylene group.

Solvent-Free Approaches:

A potential solvent-free approach to construct the core azepane ring could involve a microwave-assisted intramolecular cyclization. For instance, a suitably functionalized acyclic precursor, such as a protected amino compound with a leaving group at the appropriate position, could undergo cyclization under microwave irradiation without a solvent. This technique has been shown to accelerate reaction rates and often leads to cleaner reactions with higher yields.

Another plausible solvent-free method is mechanochemistry, where mechanical force (e.g., ball milling) is used to induce chemical reactions. The synthesis of the carbamate portion of the molecule, by reacting a 4-methyleneazepane precursor with benzyl chloroformate, could potentially be achieved under mechanochemical conditions, avoiding the use of volatile organic solvents.

Aqueous-Phase Reactions:

The synthesis in aqueous media presents an attractive green alternative. Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes and has been successfully performed in water using water-soluble ruthenium catalysts. A hypothetical aqueous RCM route to this compound could start from a diallylamine (B93489) derivative. The intramolecular cyclization of this precursor in water would directly form the seven-membered ring containing the endocyclic double bond, which could then be isomerized to the exocyclic position.

The table below outlines a hypothetical comparison of these green chemistry approaches for a key synthetic step.

Methodology Potential Reaction Hypothetical Conditions Potential Advantages Potential Challenges
Solvent-Free (Microwave) Intramolecular CyclizationPrecursor adsorbed on solid support (e.g., silica, alumina), Microwave irradiationRapid reaction times, High energy efficiency, Reduced wastePotential for localized overheating, Substrate compatibility
Solvent-Free (Mechanochemistry) Carbamate FormationBall milling of 4-methyleneazepane and benzyl chloroformate with a solid baseAvoidance of hazardous solvents, High yields, ScalabilityControl of reaction stoichiometry, Potential for product degradation
Aqueous-Phase (RCM) Ring-Closing MetathesisDiallylamine precursor, Water-soluble Ru catalyst, Water as solventEnvironmentally benign solvent, Simplified product isolationCatalyst stability and recovery, Substrate solubility in water

Photochemical Activation and Energy Efficiency

Photochemical reactions utilize light to activate molecules, often enabling unique transformations that are not possible with traditional thermal methods. These reactions can be highly energy-efficient as they can be conducted at ambient temperature.

A plausible photochemical strategy for the synthesis of the 4-methyleneazepane core could involve a photochemically induced intramolecular cyclization. For example, a precursor containing a photolabile group could be irradiated to generate a reactive intermediate, such as a nitrene or a radical, which then undergoes cyclization to form the seven-membered ring.

Another potential application of photochemistry could be in the introduction of the methylene group. A Norrish-type reaction of a suitable ketone precursor could be envisioned. While this is a more complex, multi-step approach, it highlights the potential of photochemical methods to construct key structural features.

The energy efficiency of photochemical reactions stems from the direct excitation of reactant molecules by photons, which can lead to reactions at or below room temperature, thus reducing the energy input required for heating.

The following table summarizes hypothetical photochemical routes and their potential features.

Photochemical Approach Key Transformation Hypothetical Conditions Potential Advantages Potential Challenges
Intramolecular Photo-cycloaddition [2+2] CycloadditionAcyclic precursor with two alkene moieties, Photosensitizer, UV or visible lightHigh stereoselectivity, Access to strained ring systemsDimerization and side reactions, Requirement for specific chromophores
Photochemical Ring Expansion Dearomative Ring ExpansionSubstituted nitroarene precursor, Blue light irradiationAccess to complex scaffolds from simple starting materialsSubstrate scope limitations, Control of regioselectivity
Norrish Type II Reaction Methylene Group FormationAzepane-4-one precursor with a γ-hydrogen, UV irradiationFormation of a C=C bond and a smaller molecule (e.g., acetone)Reaction selectivity, Potential for competing photoreactions

It is important to reiterate that the synthetic routes described in this article are hypothetical and based on established chemical principles. Further experimental research would be necessary to validate these proposed advanced synthetic methodologies for this compound.

Elucidation of Chemical Reactivity and Transformational Pathways of Benzyl 4 Methyleneazepane 1 Carboxylate

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in Benzyl (B1604629) 4-methyleneazepane-1-carboxylate is a versatile functional group that readily undergoes reactions typical of alkenes. These transformations allow for the introduction of a wide range of functionalities at the 4-position of the azepane ring.

Addition Reactions (e.g., Hydrogenation, Hydroboration, Halogenation)

Hydrogenation: The catalytic hydrogenation of the exocyclic methylene group is a straightforward method to produce the corresponding 4-methylazepane (B121462) derivative. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The transformation proceeds with high efficiency, leading to the saturation of the double bond. This reaction is a key step in certain synthetic routes to functionalized azepanes. chemrxiv.org

ReactantCatalystProduct
Benzyl 4-methyleneazepane-1-carboxylatePd/C, H₂Benzyl 4-methylazepane-1-carboxylate

Hydroboration-Oxidation: The hydroboration-oxidation of the exocyclic double bond provides a route to the corresponding primary alcohol, Benzyl 4-(hydroxymethyl)azepane-1-carboxylate. This two-step sequence involves the anti-Markovnikov addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond, followed by oxidative workup with hydrogen peroxide and a base. This reaction is highly regioselective, affording the hydroxymethyl group at the terminal position.

ReactantReagentsProduct
This compound1. BH₃·THF 2. H₂O₂, NaOHBenzyl 4-(hydroxymethyl)azepane-1-carboxylate

Halogenation: The exocyclic double bond can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) to yield the corresponding vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion. This reaction provides a direct method for introducing two halogen atoms into the molecule.

ReactantReagentProduct
This compoundBr₂Benzyl 4-(bromomethyl)-4-bromoazepane-1-carboxylate

Cycloaddition Chemistry (e.g., [5+2] Cycloadditions)

While direct cycloaddition reactions involving the exocyclic methylene group of this compound are not extensively documented, a conceptually related and powerful method for constructing the azepane ring itself is through a formal [5+2] cycloaddition. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. nih.govscispace.com This transformation allows for the conversion of readily available starting materials into densely functionalized azepane derivatives in a two-step procedure, highlighting a synthetic strategy that arrives at the azepane core via a cycloaddition-type mechanism. nih.govscispace.com This approach underscores the utility of cycloaddition chemistry in the broader context of azepane synthesis.

Epoxidation and Dihydroxylation of the Double Bond

Epoxidation: The exocyclic methylene group can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev epoxidation, is a syn-addition process that forms a spirocyclic oxirane at the 4-position of the azepane ring. The resulting epoxide is a valuable intermediate for further synthetic manipulations, as it can be opened by various nucleophiles.

ReactantReagentProduct
This compoundm-CPBABenzyl 4-oxaspiro[2.6]nonane-7-carboxylate

Dihydroxylation: The syn-dihydroxylation of the exocyclic double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to afford the corresponding vicinal diol. This transformation provides a stereospecific method for introducing two hydroxyl groups in a syn configuration.

ReactantReagentsProduct
This compound1. OsO₄ (catalytic), NMO 2. NaHSO₃Benzyl 4-(hydroxymethyl)-4-hydroxyazepane-1-carboxylate

Transformations of the Azepane Ring System

Beyond the reactivity of the exocyclic methylene group, the azepane ring itself can undergo various transformations, including functionalization at its peripheral C-H bonds and rearrangements that alter the ring size.

Functionalization at Peripheral Sites

Ring Contraction and Expansion Rearrangements

The seven-membered azepane ring can participate in ring contraction and expansion reactions, providing access to other heterocyclic systems.

Ring Contraction: While less common, ring contraction of azepanes to form six-membered piperidine (B6355638) or five-membered pyrrolidine (B122466) derivatives can be envisioned through various rearrangement pathways, often initiated by the formation of a reactive intermediate such as a carbocation or a nitrenium ion.

Ring Expansion: The expansion of smaller rings to form azepanes is a well-established synthetic strategy. For instance, the ring expansion of appropriately substituted piperidines can lead to the formation of the azepane skeleton. rsc.org One such method involves the reaction of N-Boc-1,2,3,4-tetrahydropyridines with dihalocarbenes, followed by a reductive amination that triggers cyclopropane (B1198618) ring cleavage and expansion to yield functionalized azepanes. rsc.org Another approach involves a photochemical dearomative ring expansion of nitroarenes, which, after a subsequent hydrogenolysis, provides polysubstituted azepanes. nih.govresearchgate.netmanchester.ac.uk These methods highlight the synthetic accessibility of the azepane core through the rearrangement of smaller, more readily available heterocyclic precursors.

Reactivity of the Benzyl Carbamate (B1207046) Moiety

The benzyl carbamate (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its relative stability under a range of reaction conditions and the numerous methods available for its removal. total-synthesis.comorganic-chemistry.org In the context of this compound, the Cbz group serves to modulate the nucleophilicity of the nitrogen atom and provides a handle for further synthetic manipulations.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for the cleavage of benzyl carbamates. total-synthesis.com The reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The process, known as hydrogenolysis, results in the formation of the free amine, toluene, and carbon dioxide. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst, offers a safer alternative to gaseous hydrogen. total-synthesis.com Given the presence of a double bond in the molecule, careful selection of the catalyst and reaction conditions is necessary to achieve selective deprotection without concomitant reduction of the methylene group.

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (1 atm)Methanol (B129727)Room Temp.2-4>95 researchgate.net
10% Pd/CAmmonium FormateMethanolReflux1-2>90General Procedure
Pearlman's CatalystH₂ (1 atm)Ethanol (B145695)Room Temp.1-3>95General Procedure

Acid-Mediated Deprotection: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave benzyl carbamates. This method proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon. However, the harshness of these conditions can limit their applicability, especially for substrates with acid-labile functional groups. The exocyclic methylene group in this compound may be susceptible to acid-catalyzed isomerization or hydration under these conditions. Lewis acids have also been reported to mediate Cbz deprotection. organic-chemistry.org

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
33% HBr in Acetic AcidAcetic AcidRoom Temp.1-280-90General Procedure
Trifluoroacetic AcidDichloromethane (B109758)Room Temp.2-670-85General Procedure
Aluminum ChlorideAnisole0 to Room Temp.1-375-90 organic-chemistry.org

Nucleophilic Cleavage: Certain nucleophiles can effect the deprotection of Cbz groups. For instance, treatment with a thiol in the presence of a base can proceed via nucleophilic attack at the benzylic carbon. scientificupdate.com This method can be advantageous when other functionalities in the molecule are sensitive to reduction or strong acids.

Once the benzyl carbamate is removed, the resulting 4-methyleneazepane is a versatile intermediate for a variety of N-functionalization reactions. The secondary amine is nucleophilic and can readily participate in reactions with electrophiles.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the generated acid. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing alkyl substituents.

N-Acylation: Acylation of the nitrogen atom to form amides is readily achieved by treatment with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). This transformation is often high-yielding and provides access to a wide range of functionalized azepane derivatives.

These derivatization strategies open up avenues for the synthesis of diverse libraries of 4-methyleneazepane analogs with potential applications in medicinal chemistry and materials science.

Stereochemical Control and Asymmetric Transformations of this compound

The exocyclic methylene group in this compound presents a key site for introducing stereocenters into the azepane ring. The development of stereoselective transformations of this alkene is crucial for the synthesis of enantiomerically pure and complex azepane derivatives. nih.govresearchgate.net

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective conversion of alkenes to vicinal diols. Using a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine), the methylene group can be converted to a chiral diol. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the resulting diol. These diols are versatile intermediates for further synthetic manipulations.

AD-mixSubstrateSolventTemperature (°C)Enantiomeric Excess (%)Reference
AD-mix-βStyrenet-BuOH/H₂O097General Procedure
AD-mix-α1-Decenet-BuOH/H₂O094General Procedure

Asymmetric Epoxidation: The enantioselective epoxidation of the methylene group would provide access to chiral spirocyclic oxiranes. Various methods for asymmetric epoxidation have been developed, including the Sharpless-Katsuki epoxidation for allylic alcohols and the Jacobsen-Katsuki epoxidation for unfunctionalized olefins. For an isolated double bond as in this compound, substrate-controlled or catalyst-controlled methods would need to be explored to achieve high levels of stereoselectivity.

The development of these and other asymmetric transformations is essential for unlocking the full synthetic potential of this compound as a chiral building block for the construction of complex, biologically active molecules. nih.govresearchgate.netnih.govresearchgate.netmanchester.ac.ukmdpi.com

Mechanistic Investigations and Advanced Spectroscopic Characterization in Synthetic Research

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanism for the synthesis of complex molecules is crucial for process optimization and control. Kinetic studies, which measure reaction rates under varying conditions (e.g., temperature, concentration), can help identify rate-determining steps and propose a plausible reaction pathway. For heterocyclic systems, spectroscopic methods are employed to identify transient intermediates, thereby supporting or refuting proposed mechanisms. While specific kinetic data for Benzyl (B1604629) 4-methyleneazepane-1-carboxylate is not extensively published, general approaches involve monitoring the disappearance of reactants and the appearance of products over time using techniques like NMR or UV-Vis spectroscopy.

In related biosynthetic pathways, such as the enzymatic synthesis of benzyl acetate, kinetic constants like the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) are determined to characterize the reaction. researchgate.net For instance, in one study, these constants were found to be 310 mM and 0.10 mmol h⁻¹ g⁻¹, respectively. researchgate.net Such studies provide a framework for how the synthesis of related carboxylates could be mechanistically investigated.

Application of Advanced NMR Techniques for Complex Structural Confirmation in Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of Benzyl 4-methyleneazepane-1-carboxylate, advanced 2D NMR techniques are essential for unambiguous confirmation of their complex structures.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, confirming C-H connectivities.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the carbon skeleton and identifying quaternary carbons. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the azepane ring and its substituents. ipb.pt

In the characterization of analogous heterocyclic compounds, specific NMR signals are used for structural assignment. For example, in novel N-benzyl pyrimidine (B1678525) derivatives, ¹H NMR signals for methylene (B1212753) protons appear around 4.77 ppm, while aromatic protons are observed in the 7.24–7.33 ppm range. nih.gov ¹³C NMR signals for carbonyl groups are typically found downfield, around 153-155 ppm. nih.gov

Table 1: Representative NMR Chemical Shifts for Related Heterocyclic Structures

Nucleus Functional Group Chemical Shift (δ, ppm) Reference
¹H Aromatic (C₆H₅) 7.24–7.33 (m) nih.gov
¹H Methylene (CH₂) 4.77 (s) nih.gov
¹³C Carbonyl (C=O) 153.4 - 155.2 nih.gov
¹³C Aromatic (=CH) 125.3 - 128.8 nih.gov
¹³C Methylene (CH₂) 39.3 - 43.9 nih.gov

This table is generated based on data from related but different molecular structures and is for illustrative purposes.

High-Resolution Mass Spectrometry for Exact Mass Determination in Synthetic Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. This is vital for confirming the identity of synthetic intermediates and the final product, this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used.

For instance, in the analysis of a novel N-benzyl pyrimidine derivative, the theoretical exact mass for the protonated molecule [M+H]⁺ was calculated as 272.1035. The experimental value obtained via LC-Q/TOF was also 272.1035, confirming the elemental composition C₁₄H₁₄O₃N₃. nih.gov This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive evidence of a successful synthesis.

X-ray Crystallography for Unambiguous Stereochemical Assignments and Conformational Analysis

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. This technique would be invaluable for unambiguously assigning the stereochemistry of any chiral centers in derivatives of this compound and for analyzing the conformation of the seven-membered azepane ring.

In studies of similar benzyl carboxylate derivatives, X-ray diffraction has been used to confirm the molecular structure and analyze intermolecular interactions like hydrogen bonds that dictate the crystal packing. ijcce.ac.irijcce.ac.ir For example, the crystal structure of (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate was determined to be in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions (a = 7.037 Å, b = 8.568 Å, c = 19.821 Å). researchgate.net Such data provides incontrovertible proof of the molecule's three-dimensional structure.

Table 2: Example Crystallographic Data from a Related Benzyl Carboxylate Derivative

Parameter Value Reference
Compound (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate researchgate.net
Molecular Formula C₁₂H₁₃NO₄ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net
a (Å) 7.037 (2) researchgate.net
b (Å) 8.568 (3) researchgate.net
c (Å) 19.821 (6) researchgate.net
V (ų) 1196.4 (7) researchgate.net

This table presents data for a related but different molecule to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry and Molecular Modeling of Benzyl 4 Methyleneazepane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). ijcce.ac.irepstem.net

For Benzyl (B1604629) 4-methyleneazepane-1-carboxylate, geometry optimization would typically be performed using a functional such as B3LYP with a basis set like 6-31G(d,p). ijcce.ac.irepstem.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The results of such calculations allow for the confirmation of the molecule's structural integrity, providing data that can be compared with experimental results from techniques like X-ray crystallography, should they become available. ijcce.ac.ir

Furthermore, these computations reveal key electronic properties. The distribution of atomic charges, often calculated using Mulliken population analysis, indicates the electron density across the molecule, highlighting potentially reactive sites. ijcce.ac.ir The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations The following data is illustrative of typical results obtained from DFT calculations and is not based on published experimental values for this specific compound.

ParameterPredicted ValueSignificance
Total Energy-865.4 HartreeIndicates the overall stability of the molecule at 0 Kelvin.
HOMO Energy-6.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.6 eVSuggests high kinetic stability.
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of high-energy transition states. nih.gov For the synthesis or derivatization of Benzyl 4-methyleneazepane-1-carboxylate, these calculations can elucidate the mechanism of a reaction step-by-step.

By modeling the interaction of reactants, computational methods can identify the lowest energy path leading to the product. This involves locating the transition state structure for each step and calculating its associated activation energy. A high activation energy suggests a slow reaction rate, while a low barrier indicates a more favorable process. This predictive capability is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve product yield and minimize the formation of unwanted byproducts. For instance, studying the reaction of benzyl chloroformate with 4-methyleneazepane would provide insight into the N-acylation step of a potential synthesis.

Conformational Analysis and Flexibility Studies of the Azepane Ring

The seven-membered azepane ring is a key structural feature of this compound. Unlike the well-defined chair conformation of a cyclohexane (B81311) ring, seven-membered rings are highly flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-chair forms.

Conformational analysis studies use computational methods to explore the potential energy surface of the molecule as its bonds rotate. This process identifies all stable conformers and calculates their relative energies. For this compound, this analysis would reveal the preferred geometry of the azepane ring and the energetic barriers between different conformations. Understanding the conformational landscape is critical, as the specific three-dimensional shape of the molecule often dictates its biological activity and how it interacts with protein targets.

Table 2: Hypothetical Relative Energies of Azepane Ring Conformations This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.

ConformationRelative Energy (kcal/mol)Predicted Population at 298 K
Twist-Chair0.00~ 75%
Chair1.25~ 15%
Twist-Boat2.50~ 8%
Boat3.80~ 2%

Molecular Docking Simulations for Putative Ligand-Target Interactions (Pre-clinical, In Vitro focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijcce.ac.ir This method is central to drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a target protein. laurinpublishers.comekb.eg

In a typical workflow, the 3D structure of this compound, optimized through quantum chemical calculations, would be docked against a library of clinically relevant protein targets. The simulation software calculates a "docking score," which estimates the binding free energy (e.g., in kcal/mol), with more negative values indicating stronger predicted binding. ekb.eg The simulation also provides a visual model of the binding pose, revealing specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. These preclinical, in vitro-focused simulations help prioritize compounds for further experimental testing and can suggest potential biological targets. ijcce.ac.ir

In Silico Screening and Virtual Design of Analogues for Targeted Research

Building upon the insights from molecular modeling and docking, in silico screening allows for the rapid evaluation of large virtual libraries of compounds. nih.gov The core scaffold of this compound can be used as a template to generate a virtual library of thousands of related analogues by systematically modifying its functional groups.

This virtual library can then be screened against a specific protein target identified through docking or other studies. The screening process uses computational algorithms to quickly predict the binding affinity of each analogue. nih.gov Compounds that are predicted to have high affinity can be further analyzed for other important properties, such as adherence to Lipinski's rule-of-five, which predicts drug-likeness. nih.gov This process of virtual design and screening significantly accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. nih.gov

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies of Benzyl 4 Methyleneazepane 1 Carboxylate Analogues

Systematic Modification of the Azepane Core and Methylene (B1212753) Group

The seven-membered azepane ring and the exocyclic methylene group are key structural features of benzyl (B1604629) 4-methyleneazepane-1-carboxylate that can be systematically modified to probe their influence on biological activity.

Azepane Core Modifications:

The size and conformational flexibility of the azepane ring can significantly impact how the molecule interacts with its biological target. Modifications can include:

Ring Contraction and Expansion: Altering the ring size to a six-membered piperidine (B6355638) or an eight-membered azocane (B75157) ring can affect the spatial orientation of the substituents and thereby influence binding affinity.

Substitution on the Ring: Introducing substituents at various positions on the azepane core can explore steric and electronic effects on binding. For instance, alkyl or aryl groups could be added to probe for additional binding pockets on the target protein.

Methylene Group Modifications:

Reduction of the Double Bond: Conversion of the methylene group to a methyl group would increase the conformational flexibility of the side chain and remove the potential for Michael addition reactions, which could affect both efficacy and safety.

Isosteric Replacements: Replacing the methylene group with other functionalities of similar size and electronics, such as a carbonyl group (to give benzyl 4-oxoazepane-1-carboxylate) or a cyclopropyl (B3062369) group, can modulate the compound's reactivity and metabolic stability.

Positional Isomers: Moving the double bond to other positions within the azepane ring would create a series of regioisomers, each with a unique three-dimensional shape and potential for different biological activities.

Impact of Benzyl Carbamate (B1207046) Substitutions on Reactivity and Biological Interactions

Substitutions on the Benzyl Ring:

The aromatic ring of the benzyl group is a prime candidate for substitution to explore electronic and steric effects.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electronic density of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions with the target protein.

Steric Effects: Varying the size and position of substituents on the benzyl ring can probe the steric tolerance of the binding pocket. For example, comparing ortho, meta, and para substitutions can provide valuable information about the optimal spatial arrangement for binding. In related series of compounds, the position of substituents on a benzyl group has been shown to be a critical determinant of activity. nih.gov

Modifications of the Carbamate Linkage:

The carbamate group itself can be modified to alter the compound's reactivity and metabolic stability.

Amide and Urea (B33335) Analogues: Replacing the carbamate with an amide or a urea linkage would change the hydrogen bonding capabilities and the electronic nature of the connection to the azepane ring.

Alternative Protecting Groups: While the benzyl group is common, other carbamate protecting groups could be employed to modulate lipophilicity and metabolic stability.

SAR in Relation to Specific Pre-clinical Biological Targets (e.g., Enzyme Inhibitors, Receptor Ligands)

The SAR of benzyl 4-methyleneazepane-1-carboxylate analogues is highly dependent on the specific biological target being investigated. The following sections outline how SAR is explored in the context of enzyme inhibition and receptor binding.

For analogues designed as enzyme inhibitors, in vitro assays are used to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Modification General SAR Trend for Enzyme Inhibition Rationale
Azepane Ring Size Optimal ring size is target-dependent.Affects the positioning of key binding groups within the enzyme's active site.
Methylene Group The presence and position of the double bond can be critical for covalent inhibitors or for optimal hydrophobic interactions.The reactivity of the methylene group can be exploited for covalent bond formation with the enzyme.
Benzyl Ring Substitution Substituents that complement the electronic and steric environment of the active site enhance potency.For example, a hydrophobic substituent may interact favorably with a nonpolar pocket in the enzyme.

For instance, in the development of human chymase inhibitors, a series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were evaluated, highlighting the importance of the benzyl group in achieving potency. nih.gov Similarly, studies on carbonic anhydrase inhibitors have shown that modifications to a benzyl moiety can significantly affect inhibitory activity against different isoforms. semanticscholar.org

When targeting receptors, the affinity of the analogues is determined through radioligand binding assays, which measure the concentration of the compound required to displace a known radiolabeled ligand from the receptor.

Modification General SAR Trend for Receptor Binding Rationale
Azepane Core Conformation A conformationally constrained azepane ring may lead to higher affinity and selectivity.A rigid structure can reduce the entropic penalty of binding.
Methylene Group as a Spacer The methylene group can act as a rigid spacer to optimally position other functional groups for interaction with the receptor.Precise positioning is often crucial for high-affinity binding.
Benzyl Carbamate Moiety The benzyl group often contributes significantly to binding through hydrophobic and aromatic interactions.The carbamate can act as a hydrogen bond acceptor.

Research on dopamine (B1211576) D4 receptor ligands has demonstrated that the size of the heterocyclic ring (e.g., morpholine (B109124) vs. 1,4-oxazepane) and substitutions on a benzyl group are important for affinity. nih.gov

For compounds designed to modulate protein-protein interactions (PPIs), cellular assays are employed to assess their functional activity.

Modification General SAR Trend for PPI Modulation Rationale
Extended Substituents Larger, more complex substituents on the azepane or benzyl moiety may be required to disrupt large PPI interfaces.These extended groups can mimic the secondary structure elements of one of the protein partners.
Conformational Rigidity A more rigid molecular scaffold can pre-organize the key interacting groups for optimal binding at the PPI interface.This can lead to improved potency and selectivity.

In the context of inhibiting the Keap1-Nrf2 PPI, it was found that C2-substituents on a 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid scaffold played a significant role in potency by occupying a deep pocket at the binding site. nih.gov

Correlation of Computational Data with Experimental SAR/SRR Observations

Computational modeling is an invaluable tool for understanding and predicting the SAR and SRR of this compound analogues.

Molecular Docking: This technique can predict the binding mode of the analogues within the active site of an enzyme or the binding pocket of a receptor. The predicted binding poses can rationalize the observed SAR trends. For example, a substituent that is predicted to clash with the protein surface would be expected to have lower activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the 3D structural features of the analogues with their biological activity. These models can then be used to predict the activity of novel, untested compounds. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties and reactivity of the analogues. ijcce.ac.ir For example, the calculated electrostatic potential map can indicate regions of the molecule that are likely to engage in electrostatic interactions with the biological target.

By integrating computational data with experimental results, a more comprehensive understanding of the SAR and SRR can be achieved, which can guide the design of more potent and selective analogues.

Applications of Benzyl 4 Methyleneazepane 1 Carboxylate As a Synthetic Building Block and Research Probe

Role in the Total Synthesis of Complex Natural Products

Currently, there is a notable absence of published scientific literature detailing the specific use of Benzyl (B1604629) 4-methyleneazepane-1-carboxylate in the total synthesis of complex natural products. While seven-membered nitrogen-containing rings (azepanes) are components of various alkaloids and other bioactive natural products, the direct incorporation of this particular methylene-substituted building block has not been described in accessible research. The synthesis of natural products often relies on a vast array of chiral building blocks and intricate synthetic strategies; however, the role of Benzyl 4-methyleneazepane-1-carboxylate in this area remains to be documented.

Utility in the Development of Novel Molecular Scaffolds for Drug Discovery Research (Pre-clinical)

The exploration of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, aiming to expand the accessible chemical space for drug discovery. Saturated nitrogen-containing heterocycles, such as the azepane core of this compound, are considered valuable motifs in this pursuit.

Design and Synthesis of New Therapeutic Leads

While the azepane scaffold is of interest in medicinal chemistry, specific research detailing the use of this compound to create new therapeutic leads is not currently available in peer-reviewed literature. The compound is recognized as a building block, implying its potential for such applications; however, concrete examples of its incorporation into bioactive molecules in a preclinical setting have not been published. The general class of N-heterocycles is widely explored for therapeutic potential, but specific data for this compound is lacking.

Exploration of Three-Dimensional Chemical Space

The non-planar, flexible nature of the seven-membered azepane ring in this compound makes it an interesting candidate for the exploration of three-dimensional (3D) chemical space. Compounds with greater 3D complexity are often sought in drug discovery to improve selectivity and pharmacokinetic properties. The methylene (B1212753) group offers a reactive handle for further functionalization, allowing for the potential generation of diverse, sp³-rich structures. Despite this theoretical potential, there are no specific studies published that demonstrate the application of this compound in systematic explorations of 3D chemical space for drug discovery programs.

Application in Material Science for Polymer or Supramolecular Chemistry

There is no available research to indicate that this compound has been utilized in the field of material science. Its structure does not immediately suggest properties that would lend it to applications in polymer synthesis or the construction of supramolecular assemblies. The reactive methylene group could theoretically be involved in polymerization reactions, but no such studies have been reported.

Use as a Chemical Probe for Biological Pathway Elucidation (In vitro)

A chemical probe is a small molecule used to study and manipulate a biological system. The design of such probes requires a deep understanding of their biological target and mechanism of action. There is no evidence in the scientific literature to suggest that this compound has been developed or used as a chemical probe for the elucidation of biological pathways in vitro. Its biological targets and pharmacological profile are currently uncharacterized.

Future Research Directions and Emerging Paradigms for Benzyl 4 Methyleneazepane 1 Carboxylate

Development of Highly Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of highly enantioselective synthetic routes to access specific stereoisomers of azepane derivatives is of paramount importance for medicinal chemistry. Current strategies for constructing the azepane ring often involve ring-closing metathesis (RCM), ring-expansion reactions, and various cyclization strategies. nih.govrsc.org However, achieving high levels of stereocontrol remains a significant challenge due to the conformational flexibility of the seven-membered ring. lifechemicals.com

Future research will likely focus on catalyst-controlled asymmetric methods to produce enantioenriched azepanes. Key areas of exploration include:

Asymmetric Hydrogenation: The reduction of prochiral enamines or imines using chiral metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands.

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids or similar catalysts to promote enantioselective cyclization or ring-opening reactions, as has been demonstrated for related heterocyclic systems. nih.gov

Organocatalysis: Employing small chiral organic molecules to catalyze key bond-forming reactions in the synthesis of the azepane core, offering a metal-free alternative.

Enzymatic Resolutions: Utilizing enzymes for kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral precursors.

Synthetic StrategyCatalyst/Reagent ExampleKey FeaturePotential Outcome for Benzyl (B1604629) 4-methyleneazepane-1-carboxylate
Silyl-aza-Prins Cyclization Indium(III) chloride (InCl₃)Forms trans-azepanes with high diastereoselectivity. acs.orgA potential route to stereochemically defined precursors.
Piperidine (B6355638) Ring Expansion N/A (Substrate-controlled)Achieves exclusive stereoselectivity and regioselectivity in creating azepane derivatives from piperidines. rsc.orgMethod to build the azepane core with pre-defined stereocenters.
Tandem Amination/Cyclization Copper(I) complexesA direct approach to construct functionalized azepine rings from allenynes. nih.govEfficient construction of the core ring structure.
Asymmetric Allylation & Metathesis Palladium and Ruthenium catalysts (e.g., HG-II)A multi-step sequence involving asymmetric allylation, olefin cross-metathesis, and hydrogenation. researchgate.netAccess to optically active and variously substituted azepane scaffolds.

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, Mechanistic)

The azepane motif is present in compounds with a wide array of biological activities, including anticancer, antidiabetic, and antiviral properties. nih.govnih.gov For instance, the natural product Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com The structural flexibility of the azepane ring allows its derivatives to adopt conformations suitable for binding to diverse biological targets. lifechemicals.com

Future preclinical and mechanistic studies on derivatives of Benzyl 4-methyleneazepane-1-carboxylate should aim to identify and validate novel biological targets. Promising areas include:

Oncology: Azepane derivatives have been investigated as inhibitors of challenging cancer targets. For example, novel dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors and DNA intercalators for leukemia treatment. nih.gov Another study led to the development of an isoxazole (B147169) azepine scaffold as a potent BET (bromodomain and extra-terminal domain) inhibitor, which can downregulate the MYC oncogene. nih.gov

Neurodegenerative Diseases: The benzazepine framework is found in compounds developed as multi-target-directed agents against excitotoxicity, a key factor in neurodegeneration. nih.gov These compounds have shown potential as N-methyl-D-aspartate (NMDA) receptor antagonists and inhibitors of Aβ₁₋₄₂ aggregation, relevant to Alzheimer's disease. nih.gov

Infectious Diseases: The azepine core has been incorporated into molecules with antimicrobial and antifungal activity. samphina.com.ng Structure-activity relationship (SAR) studies could lead to the development of new classes of antibiotics or antivirals.

Therapeutic AreaBiological Target Class/MechanismExample from Azepane Derivatives
Oncology Protein Kinase InhibitorsBalanol and its analogues targeting protein kinase C. lifechemicals.com
Oncology Topoisomerase II Inhibitors / DNA IntercalatorsDibenzo[b,f]azepine derivatives designed for leukemia. nih.gov
Oncology BET Bromodomain InhibitorsIsoxazole azepines leading to MYC suppression. nih.gov
Neurodegeneration NMDA Receptor AntagonistsBenzazepine derivatives protecting against excitotoxicity. nih.gov
Diabetes Oral Hypoglycemic AgentsTolazamide, an approved drug for type 2 diabetes. lifechemicals.com
Allergies Histamine H1 Receptor AntagonistsAzelastine, a potent second-generation antihistamine. lifechemicals.com

Integration into Advanced Catalytic Systems

Beyond its role as a pharmacophore, the azepane scaffold has potential applications in the field of catalysis. N-heterocycles are frequently used as ligands for transition metal catalysts, influencing their stability, activity, and selectivity. The unique seven-membered ring structure of azepane could offer novel steric and electronic properties when incorporated into a ligand framework.

Future research in this domain could explore:

Chiral Azepane-Based Ligands: The synthesis of C₂-symmetric or other chiral ligands based on the azepane scaffold for use in asymmetric catalysis, such as asymmetric hydrogenation or C-C bond-forming reactions.

Metathesis Catalysts: The azepane moiety could be integrated into the chelating portion of Hoveyda-Grubbs type ruthenium catalysts, potentially modifying their initiation rates and stability. researchgate.net

Organocatalysts: Azepane derivatives could serve as the core for new classes of chiral amines or phosphines used in organocatalysis.

Machine Learning and Artificial Intelligence in the Design and Optimization of Azepane Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is transforming modern drug discovery and synthetic chemistry. mdpi.com These computational tools can be applied to the design and optimization of azepane derivatives to accelerate the discovery process.

Emerging applications in this area include:

De Novo Molecular Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel azepane derivatives with predicted high affinity for a specific biological target. ethz.ch

Property Prediction: Training ML models on existing chemical and biological data to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of new virtual azepane compounds.

Reaction Prediction and Synthesis Optimization: Employing AI algorithms to predict the outcomes of chemical reactions, suggest optimal synthetic routes, and refine reaction conditions, thereby reducing the time and resources required for synthesis. ethz.ch

Expanding the Scope of Azepane Scaffold Derivatization

To fully explore the chemical space around the azepane core, robust and versatile methods for its derivatization are essential. Creating libraries of analogues with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future efforts will likely concentrate on:

Late-Stage Functionalization: Developing methods to selectively introduce functional groups onto a pre-formed azepane ring. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate.

Photochemical Methods: Utilizing light-mediated reactions, such as the photochemical dearomative ring expansion of nitroarenes, to access complex azepanes from simple starting materials in a few steps. researchgate.net

Ring Expansion and Rearrangement Cascades: Exploring novel cascade reactions that transform simpler ring systems (e.g., pyrrolidines or piperidines) into highly functionalized azepanes, providing access to unique molecular architectures. rsc.orgnih.gov

Bioisosteric Replacement: Systematically replacing parts of the azepane scaffold or its substituents with other chemical groups (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. The use of strained polycyclic hydrocarbons as benzene-isosteric replacements is one such emerging area. digitellinc.com

Q & A

Q. What are the established synthetic routes for Benzyl 4-methyleneazepane-1-carboxylate, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Common synthetic approaches include nucleophilic substitution or esterification reactions under reflux conditions. For optimization, employ a factorial experimental design to test variables such as catalyst loading (e.g., acid catalysts like H₂SO₄), molar ratios of reactants (e.g., benzyl alcohol to carboxylic acid derivatives), and reaction time. Kinetic modeling (e.g., Michaelis-Menten for enzyme-catalyzed reactions) can help identify rate-limiting steps . Uniform experimental design combined with data mining, as demonstrated in ammonium cerium phosphate-catalyzed ester synthesis, is recommended for multi-variable optimization .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (¹H/¹³C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles . Mercury CSD 2.0 can visualize intermolecular interactions and packing patterns to confirm structural assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data (common for novel compounds), assume acute toxicity. Wear PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure:
  • Eye contact : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth and seek medical attention immediately .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length variations) in this compound be resolved?

  • Methodological Answer : Use SHELXL for high-resolution refinement, which is robust for small-molecule structures and can handle twinned data . Compare results with the Cambridge Structural Database (CSD) via Mercury to identify outliers in packing motifs or hydrogen-bonding patterns . ORTEP-3 can generate thermal ellipsoid plots to assess positional disorder or thermal motion artifacts . Statistical validation tools (e.g., R-factors, Hirshfeld surface analysis) should be applied to ensure data consistency.

Q. What strategies are effective for analyzing conflicting kinetic data in the synthesis of this compound?

  • Methodological Answer : Conduct sensitivity analysis to identify variables (e.g., temperature, catalyst type) causing data divergence. Use software like MATLAB or Python’s SciPy for kinetic parameter estimation. For enzyme-catalyzed reactions, apply Lineweaver-Burk plots to distinguish between competitive/non-competitive inhibition . Replicate experiments under controlled conditions and apply error-weighted regression to minimize instrumental or procedural biases .

Q. How can computational tools enhance the prediction of this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) can predict transition states and reaction energetics. Molecular docking studies (e.g., AutoDock Vina) may explore bioactivity if the compound is tested for enzyme interactions. For crystallographic modeling, integrate SHELX-derived geometries into quantum mechanics/molecular mechanics (QM/MM) simulations to study electronic properties .

Q. What methodologies are recommended for investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation products. Design pH-rate profiles (pH 2–12) at controlled temperatures (25–60°C). Apply the Arrhenius equation to extrapolate shelf-life. For solid-state stability, use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic transitions .

Data Management and Validation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR peak splitting) for this compound?

  • Methodological Answer : Re-run NMR experiments at higher magnetic fields (e.g., 600 MHz) to resolve overlapping signals. Use 2D techniques (COSY, HSQC) for spin-system assignment. Compare with literature data for analogous azepane derivatives. If crystallography is unavailable, validate via correlation with computational NMR shifts (e.g., using ACD/Labs or ChemDraw) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.